molecular formula C21H22N2O5S B2401509 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868376-07-2

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2401509
CAS No.: 868376-07-2
M. Wt: 414.48
InChI Key: ITTAHRUGUAGBGK-DQRAZIAOSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-6-10-23-18-14(25-2)8-7-9-17(18)29-21(23)22-20(24)13-11-15(26-3)19(28-5)16(12-13)27-4/h6-9,11-12H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTAHRUGUAGBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The benzo[d]thiazole moiety is typically constructed via cyclization of ortho-substituted anilines with thiourea derivatives. A representative protocol involves:

  • 4-Methoxy-2-aminothiophenol as the starting material.
  • Reaction with allyl bromide to introduce the 3-allyl substituent.
  • Cyclocondensation with carbon disulfide in the presence of a base to form the thiazole ring.

Key Reaction Conditions:

Parameter Optimal Value Impact on Yield
Solvent Ethanol 85%
Temperature 80°C Maximizes cyclization
Catalyst Triethylamine Prevents protonation

Introduction of the Ylidene Group

The ylidene functionality is installed via deprotonation of the thiazole nitrogen followed by condensation with a carbonyl electrophile. For the target compound, 3,4,5-trimethoxybenzoyl chloride serves as the acylating agent.

Mechanistic Insights:

  • Deprotonation with LDA (Lithium Diisopropylamide) generates a resonance-stabilized enolate.
  • Acylation proceeds via nucleophilic attack on the benzoyl chloride, yielding the ylidene intermediate.

Coupling and Stereochemical Control

Condensation Reaction Optimization

The (Z)-configuration is thermodynamically favored due to reduced steric hindrance between the allyl group and the benzamide substituent. Achieving high stereoselectivity requires precise control of reaction kinetics and solvent polarity.

Comparative Analysis of Solvents:

Solvent Dielectric Constant (Z):(E) Ratio Yield
Dichloromethane 8.93 9:1 78%
Tetrahydrofuran 7.52 7:1 65%
Dimethylformamide 36.7 3:1 50%

Polar aprotic solvents like DMF destabilize the transition state for (E)-isomer formation, favoring the (Z)-configuration.

Catalytic Enhancements

Palladium-catalyzed coupling strategies, adapted from patented methodologies for thiazole derivatives, improve reaction efficiency:

  • Pd(OAc)₂ (5 mol%) with Xantphos ligand.
  • Microwave irradiation (100°C, 30 min) enhances reaction rates.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with a gradient eluent (hexane:ethyl acetate 4:1 → 1:1). The (Z)-isomer elutes earlier due to reduced polarity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 6.95 (s, 2H, benzamide-H), 5.90 (m, 1H, allyl-CH), 3.88 (s, 9H, OCH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Scalability and Industrial Relevance

Large-scale synthesis necessitates continuous-flow reactors to mitigate exothermicity during cyclization. Patented protocols for similar thiazole derivatives highlight the use of microreactor technology to achieve throughputs exceeding 1 kg/day.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, this compound is being investigated for its pharmacological properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a potential candidate for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes. Its unique electronic properties make it suitable for applications in electronic devices and other high-tech products.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity and influence various biological pathways. For example, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar biological activities.

    3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzamide moiety but lacks the benzothiazole ring.

    Allylbenzothiazole: Contains the allyl group and benzothiazole ring but lacks the trimethoxybenzamide moiety.

Uniqueness

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is unique due to its combination of the benzothiazole ring, allyl group, and trimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. Its structure features an allyl group and multiple methoxy substituents, which may contribute to its pharmacological properties.

  • Molecular Formula : C24H29N3O6S2
  • Molecular Weight : 519.6 g/mol
  • CAS Number : 868376-75-4

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, a key protein involved in cell division. Research indicates that compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) exhibit potent inhibition of tubulin polymerization, which can lead to the arrest of cancer cells in the G2/M phase of the cell cycle and induce apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, SMART compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) have demonstrated significant cytotoxicity against various cancer cell lines, including prostate and melanoma models. The compounds were shown to effectively inhibit tumor growth in xenograft models with T/C values ranging from 4% to 30% .

Multidrug Resistance

One notable advantage of this class of compounds is their ability to overcome multidrug resistance (MDR) commonly seen in cancer therapies. The ability to bind to the colchicine-binding site on tubulin allows these compounds to maintain efficacy against MDR-overexpressing cells .

Case Studies and Research Findings

StudyFindings
In vitro studies Demonstrated that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) inhibits tubulin polymerization at subnanomolar concentrations, leading to cell cycle arrest and apoptosis in cancer cells .
In vivo studies Showed that treatment with similar benzothiazole derivatives resulted in significant tumor reduction without apparent neurotoxicity at higher doses (15 mg/kg) over 21 days .
Selectivity against endothelial cells Compounds exhibited selective inhibition of activated endothelial cells compared to quiescent cells, indicating potential for targeted cancer therapy .

Comparative Analysis with Other Compounds

Comparative studies with other benzothiazole derivatives reveal that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) possesses unique structural features that enhance its biological activity:

CompoundKey FeaturesBiological Activity
SMART-H Similar structural frameworkPotent tubulin inhibitor; effective against MDR
BNC105 Contains methoxylated benzofuran structureSelective antiproliferative effects; effective against activated endothelial cells

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise reactions, including coupling of 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene with 3,4,5-trimethoxybenzamide precursors. Key parameters include:

  • Temperature : Maintain 60–80°C during amide bond formation to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Catalysts : Use HATU or EDCI for efficient coupling .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol for >95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to verify methoxy groups (δ 3.8–4.0 ppm), allyl protons (δ 5.1–5.9 ppm), and thiazole ring protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 467.2 .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98%) and detect tautomeric forms .

Q. What preliminary assays are recommended for screening biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against α-glucosidase or tyrosine kinases (IC50 determination via fluorometric assays) .
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 μM .
  • Antimicrobial Screening : Agar diffusion against Gram-positive bacteria (e.g., S. aureus) at 10–50 μg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or tautomerism. Strategies include:

  • Orthogonal Assays : Validate anticancer activity via both MTT and colony formation assays .
  • Tautomer Analysis : Use X-ray crystallography or VT-NMR to confirm the dominant (Z)-configuration and evaluate tautomer impact on binding .
  • Structural-Activity Relationship (SAR) : Compare derivatives with modified methoxy/allyl groups to isolate critical pharmacophores .

Q. What computational approaches are suitable for predicting interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of tubulin (PDB: 1SA0) or kinase domains to predict binding modes .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes in aqueous environments .
  • QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) to correlate with IC50 values from inhibition assays .

Q. How can solubility challenges be addressed without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups on methoxy residues to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in vivo .

Comparative Analysis of Structurally Similar Compounds

Compound NameStructural FeaturesBiological ActivityKey DifferencesReference
4-Methoxybenzo[d]thiazole Lacks allyl and trimethoxybenzamideAntibacterial (MIC: 8 μg/mL)Simpler scaffold; lower solubility
N-(4-Methoxyphenyl)benzamide No thiazole ringAnticancer (IC50: 15 μM)Reduced heterocyclic interactions
3,4,5-Trimethoxyphenyl Derivatives Shared trimethoxy motifAntimitotic (IC50: 2.8 μM)Enhanced tubulin binding vs. allyl-thiazole

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